molecular formula C12H9F4NOS B017351 (2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol CAS No. 317319-27-0

(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol

Cat. No.: B017351
CAS No.: 317319-27-0
M. Wt: 291.27 g/mol
InChI Key: SSJKNJYBSHISNC-UHFFFAOYSA-N
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Description

W-7 Hydrochloride, also known as N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a calmodulin antagonist. It inhibits the activities of myosin light chain kinase and calcium/calmodulin-dependent phosphodiesterase. This compound is known for its ability to induce apoptosis and has shown antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of W-7 Hydrochloride involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 6-aminohexylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of W-7 Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is subjected to rigorous purification steps, including recrystallization and chromatography, to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

W-7 Hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and amine groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various substituted sulfonamides .

Scientific Research Applications

W-7 Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibrating analytical instruments.

    Biology: W-7 Hydrochloride is used to study the role of calmodulin in cellular processes. It helps in understanding the regulation of calcium-dependent pathways.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly its antitumor activity. It is also used in research related to cardiovascular diseases due to its ability to relax vascular smooth muscles.

    Industry: W-7 Hydrochloride is used in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

W-7 Hydrochloride exerts its effects by binding to calmodulin, a calcium-binding messenger protein. This binding inhibits the activity of calmodulin-dependent enzymes such as myosin light chain kinase and phosphodiesterase. By inhibiting these enzymes, W-7 Hydrochloride disrupts various cellular processes, leading to effects such as apoptosis and muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

W-7 Hydrochloride is unique due to its specific binding affinity for calmodulin and its ability to induce apoptosis. Its structural features, such as the naphthalenesulfonamide moiety, contribute to its distinct biological activities compared to other calmodulin antagonists .

Properties

IUPAC Name

[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NOS/c1-6-10(5-18)19-11(17-6)7-2-3-8(9(13)4-7)12(14,15)16/h2-4,18H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJKNJYBSHISNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594813
Record name {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317319-27-0
Record name {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol
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(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol
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(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol

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